molecular formula C10H6BrClN2 B1517327 3-(2-Bromophenyl)-6-chloropyridazine CAS No. 143569-57-7

3-(2-Bromophenyl)-6-chloropyridazine

Cat. No.: B1517327
CAS No.: 143569-57-7
M. Wt: 269.52 g/mol
InChI Key: DJKXPDFXVPRZDU-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridazine Derivatives

Halogenated pyridazine derivatives represent a critical subclass of nitrogen-containing heterocycles characterized by the presence of halogen atoms (e.g., bromine, chlorine) on a six-membered aromatic ring containing two adjacent nitrogen atoms. These compounds exhibit unique physicochemical properties, including high dipole moments (4.8–5.2 Debye), weak basicity (pKa ~2.3–3.5), and enhanced solubility in polar solvents due to halogen-induced polarization. Their electron-deficient nature facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while halogen substituents enable further functionalization via nucleophilic substitution or transition-metal catalysis.

Applications span:

  • Pharmaceuticals : Anticancer, anti-inflammatory, and kinase inhibitors.
  • Materials Science : Nonlinear optical materials and coordination complexes.
  • Agrochemicals : Herbicides and plant growth regulators.

Historical Development of 3-(2-Bromophenyl)-6-chloropyridazine Research

The synthesis of 3-(2-bromophenyl)-6-chloropyridazine (CAS 143569-57-7) emerged from advancements in halogenation and cross-coupling methodologies in the late 20th century. Early routes relied on:

  • Halogenation of pyridazine precursors : Direct chlorination/bromination using PCl5 or Br2.
  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling of 6-chloropyridazine-3-boronic acid with 2-bromophenyl derivatives.

Key milestones:

  • 1990s : Optimization of regioselective halogenation protocols for pyridazines.
  • 2010s : Application in kinase inhibitor development (e.g., CK2α inhibitors).
  • 2020s : Computational studies on conformation-dependent nonlinear optical properties.

Significance in Heterocyclic Chemistry

3-(2-Bromophenyl)-6-chloropyridazine exemplifies the synergy of halogen and heterocyclic motifs :

  • Electronic Effects : The electron-withdrawing chlorine and bromine atoms stabilize the pyridazine ring, enabling π-π stacking with aromatic biological targets.
  • Synthetic Versatility : Halogens serve as leaving groups for nucleophilic substitution or cross-coupling, facilitating derivatization.
  • Bioisosterism : The pyridazine core mimics phenyl or pyridine rings in drug design while reducing lipophilicity (LogP reduction by ~2 units).

Applications in catalysis include serving as ligands in Pd-mediated C–C bond formations.

Structural Classification and Nomenclature

IUPAC Name : 3-(2-Bromophenyl)-6-chloropyridazine

Molecular Formula : C10H6BrClN2

Molecular Weight : 269.52 g/mol

Structural Features :

Position Substituent Role
3 2-Bromophenyl Electron-withdrawing group
6 Chlorine Directs electrophilic substitution

SMILES : ClC1=NN=C(C2=C(C=CC=C2)Br)C=C1
X-ray Crystallography : Planar pyridazine ring with dihedral angles of 15–25° between aryl and heterocyclic planes.

Current Research Landscape

Recent advances focus on:

  • Synthetic Methodologies :
    • Radical Cyclization : Formal [4+2] cyclizations for pyridazine assembly.
    • Cross-Electrophile Coupling (XEC) : Ni-catalyzed coupling of aryl halides.
  • Computational Studies :

    • DFT Calculations : Predict dipole moments (≈5.1 Debye) and hyperpolarizability (β = 175 × 10⁻³⁰ esu).
    • Docking Simulations : Binding affinity analyses for kinase targets (e.g., CK2α ΔTm = 4–6°C).
  • Drug Discovery :

    • JNK1 Inhibitors : 3,6-Disubstituted pyridazines show IC50 < 1 µM in cancer cell lines.
    • Antimicrobial Agents : Halogenated derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria.

Challenges : Scalability of multistep syntheses and regioselectivity in halogenation.

Table 1 : Key Physicochemical Properties of 3-(2-Bromophenyl)-6-chloropyridazine

Property Value Method/Source
Melting Point 142–145°C DSC
LogP 3.2 HPLC
Dipole Moment 5.1 Debye DFT
Solubility (H2O) 0.12 mg/mL Shake-flask

Properties

IUPAC Name

3-(2-bromophenyl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXPDFXVPRZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 6-chloropyridazine derivatives (e.g., 3,6-dichloropyridazine or 6-chloropyridazine)
  • 2-bromophenylboronic acid or 2-bromophenyl halides
  • Catalysts such as palladium complexes for cross-coupling

Stepwise Synthesis

  • Preparation of 3-(2-bromophenyl)-6-chloropyridazine via Suzuki-Miyaura Cross-Coupling

    This is the most commonly employed method, involving palladium-catalyzed coupling between 3,6-dichloropyridazine and 2-bromophenylboronic acid.

    • Reaction conditions:

      • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
      • Base: K2CO3 or Na2CO3
      • Solvent: Mixture of water and organic solvents such as toluene or dioxane
      • Temperature: 80–110°C
      • Time: 6–12 hours under inert atmosphere (nitrogen or argon)
    • Mechanism:
      The palladium catalyst facilitates the oxidative addition of the chloropyridazine, transmetallation with the boronic acid, and reductive elimination to form the C-C bond selectively at the 3-position, leaving the 6-chloro substituent intact.

  • Alternative Route: Nucleophilic Aromatic Substitution

    • Starting from 3-chloro-6-chloropyridazine, reaction with 2-bromophenyl nucleophiles under basic conditions may be attempted, but yields and selectivity are generally lower compared to cross-coupling.
  • Halogenation of Preformed 3-phenyl-6-pyridazine

    • Bromination at the ortho-position of the phenyl ring attached to the pyridazine can be done using brominating agents such as N-bromosuccinimide (NBS), but control over regioselectivity requires careful optimization.

Detailed Research Findings and Reaction Parameters

Parameter Optimal Range/Condition Notes
Catalyst Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3–5 mol%) High activity, commercially available
Base K2CO3 or Na2CO3 (2 equivalents) Ensures deprotonation and activation of boronic acid
Solvent Toluene/water (4:1) or dioxane/water Biphasic system enhances solubility and reaction rate
Temperature 80–110°C Higher temperatures increase rate but may cause side reactions
Reaction Time 6–12 hours Monitored by TLC or HPLC for completion
Molar Ratios 1:1.1 (pyridazine:boronic acid) Slight excess of boronic acid improves yield
Atmosphere Nitrogen or Argon Prevents oxidation of catalyst and reagents

Yield and Purity

  • Reported yields for the Suzuki coupling step range from 65% to 85%, depending on the catalyst system and reaction conditions.
  • Purity of the isolated product typically exceeds 95% after recrystallization or chromatographic purification.

Example Reaction Scheme

$$
\text{3,6-dichloropyridazine} + \text{2-bromophenylboronic acid} \xrightarrow[\text{K}2\text{CO}3, \text{H}_2\text{O}/\text{toluene}]{\text{Pd catalyst}, 100^\circ C} \text{3-(2-bromophenyl)-6-chloropyridazine}
$$

Analytical Characterization

  • NMR Spectroscopy:
    Confirmation of substitution pattern via characteristic aromatic proton shifts and coupling constants.

  • Mass Spectrometry:
    Molecular ion peak consistent with the expected molecular weight.

  • HPLC and LC-MS:
    Purity assessment and detection of minor impurities.

  • Elemental Analysis:
    Confirms the presence of bromine and chlorine atoms in the correct stoichiometry.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Suzuki-Miyaura Cross-Coupling 3,6-dichloropyridazine, 2-bromophenylboronic acid, Pd catalyst, base 80–110°C, 6–12 h, inert atmosphere 65–85 High selectivity, good yield Requires expensive Pd catalyst
Nucleophilic Aromatic Substitution 3-chloro-6-chloropyridazine, 2-bromophenyl nucleophile Elevated temperature, strong base <50 Simple reagents Poor selectivity, low yield
Electrophilic Bromination 3-phenyl-6-chloropyridazine, NBS Room temperature, solvent like CCl4 Variable Direct bromination Regioselectivity issues

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)-6-chloropyridazine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have indicated that pyridazine derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The mechanism often involves the modulation of signaling pathways that control cell growth and apoptosis.

  • Case Study : A study demonstrated that a pyridazine derivative similar to 3-(2-Bromophenyl)-6-chloropyridazine exhibited an IC50 value of 5.6 μM against HepG2 cells, indicating potent anticancer activity .

Inhibition of Enzymatic Activity

3-(2-Bromophenyl)-6-chloropyridazine has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Data Table: Enzyme Inhibition Studies
Compound NameTarget EnzymeIC50 Value (μM)Cell Line Tested
3-(2-Bromophenyl)-6-chloropyridazineCDK1/cyclinB130MCF-7
Related Pyridazine DerivativeAdoMetDC25Trypanosoma brucei
Another Pyridazine VariantPDE415Various

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that certain pyridazine derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.

  • Case Study : A derivative was tested against Staphylococcus aureus and demonstrated significant inhibition at concentrations lower than those required for conventional antibiotics .

Synthesis of Functional Materials

3-(2-Bromophenyl)-6-chloropyridazine is utilized in synthesizing functional materials, including polymers and nanocomposites. Its unique chemical structure allows it to act as a building block in creating materials with specific electronic or optical properties.

  • Data Table: Material Properties
Material TypeCompositionProperty Measured
Conductive PolymerPyridazine-based copolymerElectrical Conductivity
Photonic CrystalIncorporating pyridazine derivativesLight Absorption Spectrum

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 3-(2-Bromophenyl)-6-chloropyridazine and its biological activity is crucial for drug development. Structure-activity relationship (SAR) studies have revealed that modifications in the bromine and chlorine substituents can significantly affect the compound's potency against various targets.

  • Key Findings :
    • The presence of electron-withdrawing groups enhances anticancer activity.
    • Substituents at specific positions can improve selectivity for target enzymes.

Mechanism of Action

The mechanism by which 3-(2-Bromophenyl)-6-chloropyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural analogs of 3-(2-Bromophenyl)-6-chloropyridazine include modifications to the pyridazine core, substituent positions, and appended functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
3-(2-Bromophenyl)-6-chloropyridazine Pyridazine 6-Cl, 3-(2-BrPh) 227.11 Building block; discontinued
3-(4-Bromo-2-methoxyphenyl)-6-chloropyridazine Pyridazine 6-Cl, 3-(4-Br-2-OCH₃Ph) - Intermediate in drug synthesis
3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine Pyridazine 6-Cl, 3-hydrazinyl (butan-2-ylidene) 198.66 Crystalline solid; hydrogen-bonded networks
Compound 15 (6-methoxypyridazine derivative) Pyridazine 6-OCH₃ - 89% anti-angiogenic inhibition
Compound 18b (pyridazinone derivative) Pyridazinone Ether linkage, 3,4-diClPh - 96% anti-angiogenic inhibition

Biological Activity

3-(2-Bromophenyl)-6-chloropyridazine (CAS No. 143569-57-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, synthesis, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a bromophenyl group and a chlorine atom, contributing to its unique chemical properties. The presence of halogen atoms often enhances the biological activity of organic compounds by influencing their interaction with biological targets.

The biological activity of 3-(2-Bromophenyl)-6-chloropyridazine is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been noted:

  • Receptor Binding : The compound has shown potential to bind to specific receptors, leading to modulation of signaling pathways associated with cell growth and apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(2-Bromophenyl)-6-chloropyridazine:

Activity Effect Observed Concentration Reference
CytotoxicitySignificant cell death in cancer lines50 µM
Apoptosis InductionIncreased apoptotic cells20-50 µM
Enzyme InhibitionReduced enzymatic activity10-50 µM
Antimicrobial ActivityEffective against bacterial strainsVaries

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of 3-(2-Bromophenyl)-6-chloropyridazine on HeLa cells. The results indicated that at concentrations above 50 µM, the compound induced over 90% cell mortality, demonstrating its potential as an anticancer agent .
  • Apoptotic Mechanisms : Flow cytometry analysis revealed that treatment with this compound led to significant apoptosis in HeLa cells, characterized by increased activation of caspases involved in the apoptotic pathway. This suggests that it may act as a pro-apoptotic agent .
  • Antimicrobial Properties : Research has shown that derivatives of chloropyridazine exhibit antimicrobial activities against various pathogens. The specific mechanisms include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Synthesis

The synthesis of 3-(2-Bromophenyl)-6-chloropyridazine typically involves halogenation reactions starting from pyridazine precursors. The synthetic route often includes:

  • Bromination : Introduction of the bromine atom onto the phenyl ring.
  • Chlorination : Chlorine is introduced at the 6-position of the pyridazine ring.

Research Applications

Given its diverse biological activities, 3-(2-Bromophenyl)-6-chloropyridazine has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer drugs.
  • Biochemical Research : To study cellular mechanisms and pathways influenced by receptor interactions.
  • Agricultural Chemistry : Potential use as an antimicrobial agent in crop protection.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-Bromophenyl)-6-chloropyridazine?

The synthesis involves coupling 2-bromophenyl derivatives with chloropyridazine precursors. A typical method includes halogenation of pyridazine intermediates under controlled exothermic conditions (e.g., using HBr or HCl in acetonitrile or ether solvents). Temperature control is critical to avoid side reactions, and purification via recrystallization ensures high yield (≥95%) .

Q. How can the molecular structure of 3-(2-Bromophenyl)-6-chloropyridazine be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL (R-factor < 0.05) provide precise bond lengths and angles. For example, dihedral angles between the bromophenyl and chloropyridazine moieties (e.g., 4.5°–11.98°) confirm steric interactions . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and hydrogen-bonding networks .

Intermediate Research Questions

Q. What spectroscopic techniques are most effective for characterizing intermediates in the synthesis of 3-(2-Bromophenyl)-6-chloropyridazine?

  • NMR : 1H^1H and 13C^{13}C NMR identify regioselectivity. For example, aromatic protons near bromine or chlorine substituents show deshielding (δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 284.0).
  • IR : Stretching frequencies for C-Br (~550 cm1^{-1}) and C-Cl (~750 cm1^{-1}) validate functional groups .

Q. How do hydrogen-bonding patterns influence the crystal packing of 3-(2-Bromophenyl)-6-chloropyridazine derivatives?

Graph-set analysis (e.g., Etter’s rules) reveals motifs like N–H⋯N interactions forming dimeric chains (R22_2^2(8) rings). These interactions dictate solubility and stability. For example, bifurcated hydrogen bonds in the asymmetric unit reduce lattice energy, favoring monoclinic over triclinic packing .

Advanced Research Questions

Q. How can computational methods guide the design of 3-(2-Bromophenyl)-6-chloropyridazine derivatives for biological applications?

  • Docking Studies : Molecular docking with c-Met/Pim-1 kinases identifies substituents (e.g., triazolo groups) that enhance binding affinity. Modifications at the 3-position improve hydrophobic interactions (ΔG ~ -9.5 kcal/mol) .
  • QSAR Models : Hammett constants (σ) for bromine and chlorine correlate with IC50_{50} values in cytotoxicity assays (R2^2 > 0.85) .

Q. How do conflicting crystallographic and spectroscopic data arise, and how can they be resolved?

Discrepancies may occur due to dynamic disorder in crystals or solvent effects in solution. For example, NMR may indicate free rotation of the bromophenyl group, while SC-XRD shows a fixed conformation. Cross-validation using DFT-optimized geometries (B3LYP/6-31G*) reconciles these differences .

Key Methodological Recommendations

  • Synthesis : Use Schlenk techniques for air-sensitive intermediates.
  • Crystallography : Employ TWINABS for correcting absorption in needle-shaped crystals .
  • Biological Assays : Prioritize derivatives with ClogP < 3.5 to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Bromophenyl)-6-chloropyridazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.